molecular formula C10H10BrFO2 B13931109 Ethyl 4-bromomethyl-2-fluorobenzoate

Ethyl 4-bromomethyl-2-fluorobenzoate

Cat. No.: B13931109
M. Wt: 261.09 g/mol
InChI Key: NRQCYKJVXIMMFZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromomethyl-2-fluorobenzoate is a halogenated aromatic ester featuring a bromomethyl (-CH2Br) and a fluorine substituent on the benzoate backbone. This compound is structurally characterized by its ethyl ester group at the 1-position, fluorine at the 2-position, and a bromomethyl group at the 4-position of the benzene ring. Such derivatives are typically employed as intermediates in pharmaceutical synthesis, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a reactive site for further functionalization .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6H2,1H3

InChI Key

NRQCYKJVXIMMFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)CBr)F

Origin of Product

United States

Preparation Methods

Esterification of 4-bromo-2-fluorobenzoic acid

One common route to this compound involves the esterification of 4-bromo-2-fluorobenzoic acid with ethanol using different activation and catalysis strategies:

Method Reagents and Conditions Yield Notes
Carbodiimide-mediated esterification 4-bromo-2-fluorobenzoic acid (1.50 g, 6.85 mmol), EDCI (1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, 1.60 g, 8.35 mmol), DMAP (130 mg, 1.06 mmol), ethanol (2 mL), dichloromethane solvent, 20 °C, 20 h 90% Reaction proceeds at room temperature with stirring; product purified by silica gel chromatography; characterized by 1H-NMR showing expected aromatic and ethyl signals
Thionyl chloride activation 4-bromo-2-fluorobenzoic acid (3.0 g), thionyl chloride (2.0 mL), ethanol (20 mL), 0 to 70 °C, overnight stirring Quantitative (3.3 g isolated) Acid converted to acid chloride in situ, then esterified by ethanol; workup includes washing with sodium bicarbonate and brine; product confirmed by 1H-NMR
Acid-catalyzed reflux esterification 4-bromo-2-fluorobenzoic acid (2 g, 9.1 mmol), ethanol (20 mL), concentrated sulfuric acid (2 mL), reflux overnight High yield (2 g isolated) Classical Fischer esterification; after reaction, neutralization with sodium bicarbonate to pH ~8; extraction and drying yield the ethyl ester

These methods highlight the versatility of esterification approaches, from mild room temperature carbodiimide coupling to classical acid-catalyzed reflux and reactive acid chloride intermediates.

Bromomethylation to Introduce the Bromomethyl Group at the 4-Position

The key functionalization to obtain the bromomethyl substituent at the 4-position on the aromatic ring is typically achieved via selective bromination of a methyl group or direct bromomethylation of the aromatic ring:

Method Reagents and Conditions Yield Notes
Radical bromination of methyl group Starting from 4-fluoro-2-methylbenzonitrile or related methylated precursors, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) initiator, carbon tetrachloride solvent, reflux under nitrogen, 2 hours ~60% Radical bromination converts methyl to bromomethyl group; reaction monitored by filtration and solvent removal; crude product often used directly in next step
Bromination of ethyl 4-fluorobenzoate derivatives Bromine or NBS in dichloromethane or acetonitrile, controlled temperature to ensure selective bromination at benzylic position Not explicitly quantified This approach is used industrially with continuous flow reactors for improved control; bromine atoms serve as reactive handles for further transformations

Summary Table of Preparation Methods

Step Starting Material Key Reagents Conditions Yield Remarks
Esterification 4-bromo-2-fluorobenzoic acid EDCI, DMAP, EtOH, DCM 20 °C, 20 h 90% Mild, high-yielding coupling
Esterification 4-bromo-2-fluorobenzoic acid Thionyl chloride, EtOH 0–70 °C, overnight Quantitative Acid chloride intermediate
Esterification 4-bromo-2-fluorobenzoic acid Conc. H2SO4, EtOH Reflux, overnight High Classical Fischer esterification
Bromomethylation 4-fluoro-2-methylbenzonitrile NBS, AIBN, CCl4 Reflux, 2 h, N2 ~60% Radical bromination of methyl group
Pd-catalyzed coupling Ethyl 4-bromo-2-fluorobenzoate Pd(PPh3)4, K2CO3 110 °C, 5 h, inert 39% (example) Functionalization of aromatic ring

Research Discoveries and Industrial Perspectives

  • The carbodiimide-mediated esterification method is favored for its mild conditions and high selectivity, minimizing side reactions and degradation of sensitive substituents such as fluorine and bromine.

  • Thionyl chloride activation followed by ethanolysis is a classical and robust approach, widely used for scale-up due to straightforward workup and high yields.

  • Radical bromination using N-bromosuccinimide and AIBN is a well-established method for introducing bromomethyl groups, with control over reaction time and temperature critical to avoid over-bromination or side reactions.

  • Industrial synthesis benefits from continuous flow reactors for bromination steps, enhancing safety and reproducibility, especially when handling bromine or NBS reagents.

  • The this compound intermediate serves as a valuable substrate for further cross-coupling and functionalization reactions, enabling the synthesis of complex molecules such as pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Ethyl 4-hydroxymethyl-2-fluorobenzoate.

    Oxidation: Ethyl 4-carboxy-2-fluorobenzoate.

Mechanism of Action

The mechanism by which ethyl 4-bromomethyl-2-fluorobenzoate exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 4-bromomethyl-2-fluorobenzoate can be compared to the following analogs:

Ethyl 4-methyl-2-fluorobenzoate :

  • The absence of a bromine atom reduces its reactivity in substitution reactions. The methyl group (-CH3) is inert compared to the bromomethyl group, limiting its utility in further derivatization.
  • Stability: Methyl-substituted esters are generally more thermally stable due to the lack of labile bromine.

Ethyl 4-chloromethylbenzoate :

  • The chlorine atom is less electronegative than fluorine but more polarizable than bromine, leading to intermediate reactivity in nucleophilic substitutions.
  • Applications: Chloromethyl derivatives are often used in alkylation reactions but require harsher conditions compared to bromomethyl analogs.

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (Compound 4f, ): This compound, synthesized via a multi-step condensation, features a fluorophenyl group and an amino substituent. Unlike the bromomethyl-fluorobenzoate, its reactivity is dominated by the α,β-unsaturated ester and amine groups, enabling Michael addition or polymerization reactions .

Spectral and Physical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogous compounds:

Property This compound (Predicted) Ethyl 4-methyl-2-fluorobenzoate (Analog) Compound 4f ()
Molecular Weight (g/mol) ~247.1 (C10H10BrFO2) ~196.2 (C10H11FO2) 344.4 (C21H21FNO3)
IR Peaks C=O (~1720 cm⁻¹), C-O (~1250 cm⁻¹), C-Br (~650 cm⁻¹) C=O (~1725 cm⁻¹), C-F (~1100 cm⁻¹) C=O (1715 cm⁻¹), C=C (1630 cm⁻¹)
Reactivity High (Br as leaving group) Low Moderate (α,β-unsaturated ester)

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